6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(trifluoromethyl)benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the pyrimidine and pyran rings would likely result in a planar structure for that part of the molecule. The benzoate group might rotate freely around its bond with the pyran ring, depending on the steric hindrance .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the benzoate group could undergo reactions typical of carboxylates, such as esterification or amide formation. The pyrimidine ring might undergo substitution reactions at the positions not substituted with the methyl groups .Scientific Research Applications
Organic Synthesis and Chemical Properties
Pyrimidine derivatives, due to their unique structural features, play a significant role in the synthesis of heterocyclic compounds. The research by Deohate and Palaspagar (2020) demonstrates the synthesis of pyrimidine linked pyrazole heterocyclics utilizing microwave irradiative cyclocondensation. These compounds exhibited notable insecticidal and antibacterial potentials, showcasing the chemical versatility and biological applicability of pyrimidine derivatives Deohate & Palaspagar, 2020.
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have been extensively studied, with several compounds showing significant activity against a range of bacteria and fungi. Khan et al. (2015) investigated the antibacterial and antifungal activities of newly synthesized pyrimidine derivatives, revealing their potent inhibitory effects on pathogens such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Aspergillus niger Khan et al., 2015.
Anticancer Research
The potential of pyrimidine derivatives in anticancer research has been highlighted through various studies. Abdellatif et al. (2014) synthesized new pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested them for antitumor activity, finding that certain compounds exhibited potent inhibitory effects against the MCF-7 human breast adenocarcinoma cell line. This underscores the therapeutic promise of pyrimidine derivatives in cancer treatment Abdellatif et al., 2014.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O4S/c1-11-7-12(2)25-19(24-11)30-10-13-8-16(26)17(9-28-13)29-18(27)14-5-3-4-6-15(14)20(21,22)23/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWPOZMUZBOXPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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